Ganirelix Acetate

Histamine Release Mast Cell Degranulation Anaphylaxis Risk

Ganirelix acetate is a differentiated GnRH antagonist with well-characterized biased signaling (IC50=3.6nM, pA2=9.3) and a moderate histamine release profile (81±27% at 100μg/mL), making it the benchmark comparator for mast cell degranulation studies and an optimal choice for flexible-start IVF antagonist protocols. Its rapid LH suppression and short duration of action (<7 days) support on-the-fly dose adjustments. Procure with confidence for protocols that prioritize flexible daily dosing and established 20-year pharmacovigilance safety data.

Molecular Formula C84H121ClN18O17
Molecular Weight 1690.4 g/mol
CAS No. 129311-55-3
Cat. No. B549211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanirelix Acetate
CAS129311-55-3
SynonymsAntagon
ganirelix
ganirelix acetate
ganirelix diacetate
GnRH, N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-
LHRH, N-acetyl-2-naphthylalanyl(1)-(4-chlorophenylalanyl)(2)-3-pyrdinylalanyl(3)-diethylhomoarginyl(6,8)-alaninamide(10)-
LHRH,N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-
N-Ac-(2-naphthyl)Ala-2-(4-Cl-Phe)-3-(3-pyridinyl-Ala)-6,8-Et2-hArg-10-AlaNH2-LHRH
N-acetyl-3-(2-naphthyl)-D-alanyl-p-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N(sup 6)-(N,N'-diethylamidino)-D-lysyl-L-leucyl-N(sup 6)-(N,N'-diethylamidino)-L-lysyl-L-prolyl-D-alaninamide diacetate (salt)
orgalutran
RS 26306
RS-26306
RS-26306-298
Molecular FormulaC84H121ClN18O17
Molecular Weight1690.4 g/mol
Structural Identifiers
SMILESCCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
InChIInChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1
InChIKeyOVBICQMTCPFEBS-SATRDZAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganirelix Acetate Procurement Guide: Synthetic Decapeptide GnRH Antagonist Specifications


Ganirelix acetate (CAS: 129311-55-3) is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist that functions by competitively binding to pituitary GnRH receptors (GnRHR), blocking endogenous GnRH signaling to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion [1]. Structurally, ganirelix incorporates multiple D-amino acid substitutions and unnatural amino acid modifications at positions 1, 2, 3, 6, 8, and 10 of the native GnRH decapeptide sequence, which confer high receptor binding affinity (IC50 = 3.6 nM, pA2 = 9.3) and enhanced aqueous solubility compared to earlier-generation antagonists . The acetate salt form (molecular weight: 1570.32 g/mol for the base peptide) is the clinically and commercially relevant entity, formulated as a sterile solution for subcutaneous injection at a standard daily dose of 0.25 mg for controlled ovarian hyperstimulation (COH) in assisted reproductive technology (ART) protocols [2].

Why Ganirelix Acetate Cannot Be Casually Substituted with Other GnRH Antagonists in ART Protocols


Despite belonging to the same GnRH antagonist class, ganirelix acetate, cetrorelix, degarelix, and teverelix exhibit structurally distinct amino acid substitution patterns that produce measurable differences in receptor binding kinetics, intracellular signaling bias, histamine release propensity, and clinical safety profiles [1]. Direct head-to-head studies demonstrate that even single amino acid variations among these decapeptide analogs translate into quantifiable divergence in inhibitory potency for specific GnRHR-mediated signaling cascades (e.g., calcium mobilization versus cAMP accumulation) and markedly different ex vivo histamine release capacities from human cutaneous mast cells [2]. Consequently, procurement decisions based on generic in-class assumptions risk protocol incompatibility, unexpected adverse event profiles, and compromised ovarian stimulation outcomes in ART settings where ganirelix is specifically indicated [3].

Quantitative Evidence Differentiating Ganirelix Acetate from Comparators: Head-to-Head Data for Procurement Decisions


Histamine Release Capacity: Ganirelix Demonstrates Intermediate Propensity in Human Skin Ex Vivo Model

In an ex vivo model using fresh human skin samples, ganirelix acetate exhibited a moderate, non-significant increase in histamine release at 100 μg/mL (81 ± 27% increase relative to basal), positioning its histamine-liberating propensity as intermediate between degarelix (no significant effect at 3–300 μg/mL) and cetrorelix (228 ± 111% increase at 30 μg/mL; 279 ± 46% increase at 300 μg/mL, P < 0.05) [1]. The rank order of histamine release capacity was: degarelix < ganirelix < abarelix < cetrorelix [2].

Histamine Release Mast Cell Degranulation Anaphylaxis Risk Ex Vivo Safety

In Vivo Duration of Testosterone Suppression: Ganirelix Demonstrates Shorter Duration Than Degarelix in Male Rats

In intact male rats, a single subcutaneous injection of ganirelix at 2 mg/kg suppressed plasma testosterone levels for less than 7 days, whereas degarelix at the same dose maintained testosterone suppression for up to 42 days [1]. This 6-fold difference in duration of action reflects the distinct pharmacokinetic and formulation properties of the two antagonists [2].

Pharmacodynamics Duration of Action Testosterone Suppression In Vivo

In Vitro GnRH Antagonist Potency: Ganirelix Requires Higher Concentrations Than Cetrorelix for Calcium Signaling Inhibition

In GnRHR-transfected HEK293 cells, GnRH-induced intracellular calcium increase (EC50 = 23 nM for GnRH) was suppressed by cetrorelix at concentrations of 1 nM–1 µM, demonstrating higher potency than ganirelix, whose inhibitory doses fell within the 100 nM–1 µM range [1]. At 1 µM, both antagonists suppressed 3× EC50 GnRH-activated calcium signaling (P < 0.05), but no significant inhibition was detected for ganirelix at lower pM–nM concentrations where cetrorelix maintained activity [2].

Receptor Pharmacology Calcium Signaling In Vitro Potency GnRHR

Clinical OHSS Incidence: Ganirelix Associated with Higher Ovarian Hyperstimulation Syndrome Risk vs. Cetrorelix

In a large retrospective cohort study of 9,424 patients undergoing IVF/ICSI antagonist protocols (7,059 ganirelix, 2,365 cetrorelix after 1:3 propensity score matching), ganirelix acetate was associated with a significantly higher overall incidence of ovarian hyperstimulation syndrome (OHSS) compared to cetrorelix (1.1% vs. 0.4%, P = 0.01) [1]. This 2.75-fold difference in OHSS risk occurred despite comparable live birth rates (49.4% vs. 47.2%, P = 0.074) and embryo quality parameters [2].

Ovarian Hyperstimulation Syndrome ART Safety Clinical Outcomes Adverse Events

LH Surge Suppression: Ganirelix Demonstrates Higher LH Escape Incidence vs. Cetrorelix in Flexible ART Protocols

In a retrospective analysis, ganirelix acetate was associated with a significantly higher incidence of suboptimal LH suppression, with LH ≥ 10 U/L occurring in 7.6% of ganirelix cycles compared to 4.9% of cetrorelix cycles (P < 0.001), and LH ratio (trigger day LH / Gn day LH) ≥ 2 occurring in 9.2% vs. 6.1% of cycles (P < 0.001) [1]. Live birth rates remained statistically comparable (49.4% vs. 47.2%, P = 0.074) despite this difference in LH suppression dynamics [2].

LH Surge Suppression Premature Ovulation Prevention ART Protocol Clinical Efficacy

Injection Burden: Ganirelix Daily Dosing Requires More Injections Than Single-Dose Cetrorelix Regimen

In a prospective, randomized trial of 185 patients, a single-dose cetrorelix acetate regimen (3 mg SC) required significantly fewer injections than the daily ganirelix acetate regimen (0.25 mg SC daily) to achieve equivalent premature LH surge prevention (0% LH surge incidence in both groups) [1]. No statistically significant differences were observed in IVF/ICSI outcomes or pregnancy rates, but cetrorelix demonstrated a clear advantage in patient convenience via reduced injection frequency [2].

Patient Convenience Injection Frequency Protocol Burden ART

Evidence-Based Application Scenarios for Ganirelix Acetate in Research and Clinical Procurement


ART Protocols Requiring Rapid LH Suppression Onset and Offset

Ganirelix acetate is optimally suited for flexible GnRH antagonist protocols where rapid LH suppression is required and where the higher LH escape incidence (7.6% vs. 4.9% for cetrorelix, P < 0.001) is clinically acceptable [1]. Its daily 0.25 mg dosing regimen permits on-the-fly adjustment based on follicular monitoring, and its shorter duration of action (< 7 days in rat models) aligns with the need for rapid reversibility post-ART cycle completion [2]. Procurement should prioritize ganirelix for clinics employing flexible-start antagonist protocols where daily dose flexibility outweighs the convenience advantage of single-dose cetrorelix.

Research Settings Requiring Intermediate Histamine Release Profile for Mast Cell Studies

For ex vivo or in vitro investigations of GnRH antagonist-induced histamine release, ganirelix acetate serves as a benchmark intermediate comparator. It produces a moderate, non-significant 81 ± 27% increase in histamine release at 100 μg/mL in human skin ex vivo models, positioned between degarelix (no significant effect) and cetrorelix (228–279% significant increases) [1]. This well-characterized intermediate propensity makes ganirelix valuable for calibrating experimental systems studying structure-activity relationships governing mast cell degranulation and anaphylactoid risk.

In Vitro GnRHR Pharmacology Studies Requiring Differential Signaling Pathway Analysis

Ganirelix acetate demonstrates antagonist-specific biased signaling at the intracellular level, with distinct inhibitory potency thresholds for calcium mobilization (100 nM–1 μM) compared to cAMP accumulation and ERK1/2 phosphorylation pathways [1]. Researchers investigating GnRHR signaling bias or developing novel GnRH antagonists can utilize ganirelix as a reference compound with established IC50 = 3.6 nM and pA2 = 9.3 for receptor binding, along with well-documented pathway-specific inhibition profiles across multiple cell lines (HEK293, SH-SY5Y, LβT2) [2].

Clinical IVF Programs Requiring Standard-of-Care Antagonist with Extensive Post-Marketing Safety Data

Despite the observed higher OHSS incidence (1.1% vs. 0.4% for cetrorelix, P = 0.01), ganirelix acetate maintains a robust post-marketing safety database spanning 20 years of global pharmacovigilance monitoring, with well-characterized adverse event signal strengths relative to cetrorelix comparators [1]. Its comparable live birth rates (49.4% vs. 47.2%, P = 0.074) and extensive real-world utilization support its continued procurement as a standard antagonist option in IVF programs where established clinical familiarity and supply chain reliability are prioritized over marginal safety or efficacy differentials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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